molecular formula C20H23ClN2O2 B2555359 2-(4-Chlorophenyl)-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2379995-13-6

2-(4-Chlorophenyl)-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2555359
CAS No.: 2379995-13-6
M. Wt: 358.87
InChI Key: ALGLMOKKLKHBPU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.

    Attachment of the Pyridine Moiety: This can be done through nucleophilic substitution reactions, where the pyridine derivative is introduced to the piperidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals.

    Biology: As a tool for studying biological pathways and interactions.

    Materials Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.

    2-(4-Chlorophenyl)-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-amine: A similar compound with an amine group.

Uniqueness

The unique combination of functional groups in 2-(4-Chlorophenyl)-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one may confer specific properties that make it particularly useful in certain applications, such as increased binding affinity to certain biological targets or enhanced stability under specific conditions.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-15-11-19(8-9-22-15)25-14-17-3-2-10-23(13-17)20(24)12-16-4-6-18(21)7-5-16/h4-9,11,17H,2-3,10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGLMOKKLKHBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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